molecular formula C18H15NO4 B7735087 MFCD06471485

MFCD06471485

Cat. No.: B7735087
M. Wt: 309.3 g/mol
InChI Key: GEELAWCYQPRAEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound identified as MFCD06471485 is a chemical substance with unique properties and applications. It is known for its specific molecular structure and reactivity, making it valuable in various scientific and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD06471485 involves several steps, starting with the selection of appropriate starting materials. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield. The synthetic route may involve multiple stages, including condensation, cyclization, and purification processes.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process is optimized to maximize efficiency and minimize waste. Key factors in industrial production include the availability of raw materials, cost-effectiveness, and adherence to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

MFCD06471485 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound are carried out under specific conditions, such as controlled temperatures, pressures, and pH levels. Common reagents include acids, bases, solvents, and catalysts that facilitate the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a variety of functionalized products.

Scientific Research Applications

MFCD06471485 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, helping to create complex molecules and study reaction mechanisms.

    Biology: The compound is employed in biochemical assays and as a probe to investigate biological pathways and interactions.

    Medicine: this compound is explored for its potential therapeutic properties, including its role in drug development and pharmacological studies.

    Industry: It is utilized in the production of specialty chemicals, materials science, and as an intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of MFCD06471485 involves its interaction with specific molecular targets. It may bind to enzymes, receptors, or other biomolecules, modulating their activity and triggering a cascade of biochemical events. The pathways involved can include signal transduction, gene expression, and metabolic processes, depending on the context of its application.

Properties

IUPAC Name

2-(6-methyl-4-oxo-2-phenylchromen-3-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-11-7-8-14-13(9-11)16(21)18(22-10-15(19)20)17(23-14)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEELAWCYQPRAEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C(C2=O)OCC(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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